Mivotilate

Vue d'ensemble

Description

Mivotilate, connu sous le nom commercial de Movilox, représente une avancée significative dans le domaine de la gestion de la douleur chronique et des thérapies anti-inflammatoires. Développé par un consortium de principales institutions de recherche pharmaceutique, this compound cible les voies inflammatoires avec une spécificité et une efficacité que les médicaments plus anciens ont eu du mal à atteindre. Ce médicament est actuellement classé comme un anti-inflammatoire non stéroïdien (AINS), mais son mode d'action unique le distingue des autres médicaments de cette classe. Les principales indications de this compound incluent la gestion des affections inflammatoires chroniques telles que la polyarthrite rhumatoïde, l'arthrose et la spondylarthrite ankylosante .

Méthodes De Préparation

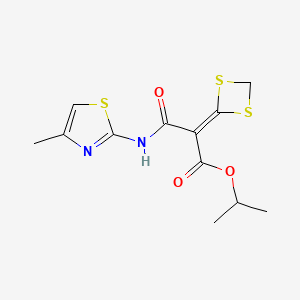

Mivotilate est synthétisé par une série de réactions chimiques qui impliquent la formation de sa structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse implique généralement l'utilisation de matières premières telles que l'isopropyl-2-(1,3-dithietane-2-ylidène)-2-[N-(4-méthylthiazol-2-yl)carbamoyl]acétate. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle de this compound impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour l'efficacité et le rendement. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont utilisées pour garantir une qualité constante et un débit élevé .

Analyse Des Réactions Chimiques

Mivotilate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thiols ou des thioéthers .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier l'activation du récepteur de l'hydrocarbure aromatique (AhR) et ses effets en aval. En biologie, this compound est utilisé pour étudier le rôle des enzymes du cytochrome P450 dans le métabolisme des médicaments et la régulation des voies inflammatoires. En médecine, this compound est exploré pour son potentiel à traiter diverses maladies inflammatoires, notamment la polyarthrite rhumatoïde et l'arthrose. De plus, this compound a des applications industrielles en tant qu'agent hépatoprotecteur et dans le développement de nouveaux agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de this compound est distinct et sophistiqué, se concentrant principalement sur l'inhibition d'enzymes spécifiques impliquées dans le processus inflammatoire. Contrairement aux AINS traditionnels, qui inhibent généralement les enzymes cyclooxygénase (COX) COX-1 et COX-2, this compound cible sélectivement la COX-2 sans affecter la COX-1. Cette inhibition sélective est cruciale car la COX-2 est principalement responsable de la synthèse des prostaglandines qui médiatisent l'inflammation, la douleur et la fièvre. En revanche, la COX-1 est impliquée dans le maintien de la muqueuse protectrice du tractus gastro-intestinal et la régulation de la fonction plaquettaire. En épargnant la COX-1, this compound réduit le risque d'effets secondaires gastro-intestinaux communément associés aux AINS non sélectifs. De plus, il a été démontré que this compound module l'activité du facteur nucléaire kappa B (NF-κB), un facteur de transcription qui joue un rôle essentiel dans les réponses inflammatoires .

Applications De Recherche Scientifique

Mivotilate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the activation of the aryl hydrocarbon receptor (AhR) and its downstream effects. In biology, this compound is used to investigate the role of cytochrome P450 enzymes in drug metabolism and the regulation of inflammatory pathways. In medicine, this compound is being explored for its potential to treat various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. Additionally, this compound has industrial applications as a hepatoprotective agent and in the development of new therapeutic agents .

Mécanisme D'action

Mivotilate’s mechanism of action is distinct and sophisticated, focusing primarily on the inhibition of specific enzymes involved in the inflammatory process. Unlike traditional NSAIDs, which generally inhibit the cyclooxygenase (COX) enzymes COX-1 and COX-2, this compound selectively targets COX-2 without affecting COX-1. This selective inhibition is crucial because COX-2 is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. In contrast, COX-1 is involved in maintaining the protective lining of the gastrointestinal tract and regulating platelet function. By sparing COX-1, this compound reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. Additionally, this compound has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammatory responses .

Comparaison Avec Des Composés Similaires

Mivotilate est unique dans son inhibition sélective de la COX-2 et son double mécanisme d'action impliquant la modulation du NF-κB. Les composés similaires incluent d'autres inhibiteurs sélectifs de la COX-2 tels que le célécoxib et le rofécoxib. La capacité de this compound à moduler l'activité du NF-κB le distingue de ces composés. De plus, les propriétés hépatoprotectrices de this compound et son rôle d'activateur du récepteur de l'hydrocarbure aromatique le distinguent davantage des autres AINS .

Activité Biologique

Mivotilate, a compound with the molecular formula C₁₃H₁₂N₂O₄S, is gaining attention for its potential therapeutic applications, particularly in the fields of immunology and oncology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound exhibits several key biological activities primarily through its selective inhibition of cyclooxygenase-2 (COX-2) and modulation of nuclear factor kappa B (NF-κB):

- Selective COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme involved in the inflammatory process. This selectivity is significant as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

- Modulation of NF-κB : this compound has been shown to influence NF-κB activity, a transcription factor that plays a critical role in regulating immune responses and inflammation. By modulating NF-κB, this compound may help in controlling various inflammatory conditions.

- Antimutagenic Properties : Research indicates that this compound possesses antimutagenic properties, potentially preventing mutations caused by environmental mutagens such as benzopyrene. This effect may be due to its interactions with DNA or enzymes involved in DNA replication.

Therapeutic Applications

This compound's potential therapeutic applications are diverse, particularly in treating autoimmune diseases and cancer:

- Autoimmune Diseases : The compound is being explored for its ability to regulate the immune system in conditions such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease. By targeting integrin α4β7, this compound may help reduce inflammation and alleviate symptoms associated with these diseases.

- Cancer Treatment : Integrin α4β7 is also implicated in tumor growth and metastasis. This compound's ability to block this protein suggests potential applications in cancer therapies, where it could inhibit tumor progression and spread.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits COX-2 activity without affecting COX-1. This selective inhibition was shown to significantly reduce inflammatory markers in various cell lines.

- Animal Models : Preclinical trials using animal models of IBD have indicated that treatment with this compound results in decreased intestinal inflammation and improved clinical scores compared to control groups.

- Cancer Research : In studies involving cancer cell lines, this compound has been shown to reduce cell proliferation and induce apoptosis in cells expressing high levels of integrin α4β7. This suggests a promising avenue for further research into its anti-cancer properties.

Comparative Analysis

The following table compares this compound with other compounds based on their mechanisms of action and therapeutic uses:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fomepizole | Alcohol dehydrogenase inhibitor | Primarily used for treating methanol poisoning |

| Celecoxib | Selective COX-2 inhibitor | Used for pain relief and inflammation |

| Rofecoxib | Nonsteroidal anti-inflammatory drug | Withdrawn due to cardiovascular risks |

| Thiazolidinediones | Insulin sensitizers | Different target mechanism (PPAR-gamma agonists) |

| This compound | Selective COX-2 inhibition; NF-κB modulation | Potential use in autoimmune diseases and cancer |

Propriétés

IUPAC Name |

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUWUGULFOVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156348 | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130112-42-4, 126164-80-5 | |

| Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivotilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVOTILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.